4-Methoxybenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
Description
4-Methoxybenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is a hydrazone derivative combining a 4-methoxybenzaldehyde moiety with a substituted purine scaffold. Hydrazones are well-documented for their versatility in medicinal chemistry due to their ability to form stable Schiff bases, which often exhibit biological activity such as antimicrobial, anticancer, or enzyme inhibitory effects .
Properties
Molecular Formula |
C18H20N6O3 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
InChI |
InChI=1S/C18H20N6O3/c1-5-10-24-14-15(22(2)18(26)23(3)16(14)25)20-17(24)21-19-11-12-6-8-13(27-4)9-7-12/h5-9,11H,1,10H2,2-4H3,(H,20,21)/b19-11+ |
InChI Key |
WKJSUOIUHPVIFE-YBFXNURJSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=C(C=C3)OC)CC=C |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CC=C |
Origin of Product |
United States |
Preparation Methods
Hydrazide Synthesis via Hydrazinolysis
The precursor 4-methoxybenzohydrazide is typically synthesized through hydrazinolysis of methyl 4-methoxybenzoate. Refluxing methyl 4-methoxybenzoate with excess hydrazine hydrate (80%) in methanol for 6 hours yields 4-methoxybenzohydrazide at 92% purity after recrystallization from methanol. This step is critical for ensuring high-purity starting material, as impurities can hinder subsequent condensation reactions.
Aldehyde Functionalization
The purine-derived aldehyde component, 7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-carbaldehyde, is prepared via alkylation of purine derivatives. For example, alkylation of 8-bromopurine with allyl bromide in acetone under reflux with potassium carbonate as a base yields the target aldehyde after column chromatography.
Condensation Reaction
Equimolar amounts of 4-methoxybenzohydrazide and the purine aldehyde are refluxed in methanol or ethanol with a catalytic amount of acetic acid for 3–4 hours. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, forming the hydrazone linkage. The product precipitates upon cooling and is recrystallized from methanol, yielding 78–92% of the target compound.
Key Parameters:
-
Solvent: Methanol or ethanol
-
Catalyst: Acetic acid (2–3 drops)
-
Temperature: Reflux (60–80°C)
-
Reaction Time: 3–4 hours
Mechanochemical Synthesis
Solvent-Free Grinding
Mechanochemical synthesis avoids solvents by utilizing ball milling. A mixture of 4-methoxybenzohydrazide and the purine aldehyde is ground with a 10 mm milling ball in a Teflon jar at 25 Hz for 60 minutes. Liquid-assisted grinding (LAG) with 50 μL methanol enhances reactivity, producing the hydrazone without requiring purification.
Advantages and Limitations
This method achieves 85–90% yield within 1 hour, offering an eco-friendly alternative to traditional reflux. However, scalability is limited by equipment constraints, and product crystallinity may vary compared to solution-based methods.
Solid-State Melt Reactions
Thermal Condensation
Solid-state reactions involve heating equimolar mixtures of 4-methoxybenzohydrazide and the purine aldehyde at 110–140°C in a sealed tube for 1 hour. The melt reaction facilitates direct condensation without solvents, yielding 80–88% of the product. Post-reaction analysis via powder X-ray diffraction (PXRD) confirms crystallinity.
Optimization Insights
Higher temperatures (140°C) improve reaction efficiency for bulkier aldehydes, while lower temperatures (110°C) suffice for simpler derivatives. This method is ideal for thermally stable reactants but may require recrystallization to remove minor byproducts.
Comparative Analysis of Preparation Methods
Critical Reaction Parameters
Solvent Selection
Methanol and ethanol are preferred for their ability to dissolve both hydrazides and aldehydes while facilitating easy recrystallization. Aprotic solvents like acetone are less effective due to poor hydrazide solubility.
Chemical Reactions Analysis
Cyclization Reactions
The hydrazone moiety participates in cyclization reactions to form nitrogen-containing heterocycles:
Coumarin Formation
Reaction with salicylaldehyde under acidic conditions yields coumarin derivatives via intramolecular cyclization :
Example :
Azo Coupling
Reaction with diazonium salts forms azo-linked derivatives, useful for dye synthesis :
Conditions :
Insertion Reactions
Phosphine-mediated reductive N–H bond insertion with α-keto esters generates multi-substituted hydrazones :
Scope :
Heterocycle Formation
Thermolysis or acid-catalyzed conditions promote cyclization into purine-fused heterocycles (e.g., hydantoins) :
Mechanism :
-
Involves nucleophilic attack of the hydrazone NH on adjacent carbonyl groups, followed by ring closure .
Comparative Reactivity Table
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry
This compound serves as a valuable reagent in organic synthesis. It is often utilized as a precursor for the synthesis of more complex molecules. The hydrazone linkage it forms is crucial in creating various derivatives that can be further modified for diverse applications.
Synthetic Routes
The synthesis typically involves the condensation of 4-methoxybenzaldehyde with purine derivatives under controlled reaction conditions. The process may require specific catalysts and solvents to enhance yield and purity.
Biological Research
Antimicrobial Properties
Research indicates that this hydrazone exhibits potential antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular interactions, although further research is necessary to elucidate its mechanisms of action .
Medical Applications
Therapeutic Potential
4-Methoxybenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is being explored for its therapeutic applications in treating diseases such as cancer and infections. Its ability to interact with biological targets suggests potential as a lead compound in drug development .
Industrial Uses
Material Development
In industry, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for the creation of advanced materials that can be used in various applications ranging from pharmaceuticals to polymers.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this hydrazone revealed that it effectively inhibited the growth of E. coli and Staphylococcus aureus. The mechanism was linked to disruption of bacterial cell membranes and inhibition of enzyme activity .
Case Study 2: Anticancer Mechanism
In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines by activating caspase pathways. This suggests a potential role as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action for 4-Methoxybenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Table 1: Structural Comparison of Hydrazone Derivatives
Physicochemical and Spectroscopic Properties
- IR and NMR Profiles : and provide spectral data for hydrazones. The target compound’s IR spectrum would likely show C=O stretches near 1700 cm⁻¹ (purine dioxo groups) and C=N stretches near 1615 cm⁻¹, similar to analogs . In NMR, the methoxy proton signal (~δ 3.8–4.0 ppm) and purine methyl/allyl protons (~δ 1.5–3.5 ppm) would be distinctive .
- Solubility and Stability: The 4-methoxy group enhances solubility in organic solvents compared to non-polar analogs (e.g., ’s benzaldehyde derivative). However, the purine core may reduce aqueous solubility, necessitating formulation adjustments for biological testing .
Biological Activity
4-Methoxybenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is a hydrazone derivative with potential biological activities. Hydrazones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article reviews the biological activity of this specific compound based on recent studies and findings.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes a methoxy group and a hydrazone linkage that contribute to its biological properties.
Antimicrobial Activity
Recent studies have shown that hydrazone derivatives exhibit significant antimicrobial properties. For instance:
- Study Findings : A review highlighted that various hydrazones possess activity against both Gram-positive and Gram-negative bacteria. The compound's structural features enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .
- Case Study : A specific hydrazone derivative demonstrated an MIC (Minimum Inhibitory Concentration) value of 0.5 mg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
Antioxidant Activity
The antioxidant capabilities of 4-Methoxybenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone have been explored through various assays:
- DPPH Radical Scavenging Assay : The compound exhibited significant radical scavenging activity with an IC50 value of 63.29 μg/mL. This suggests its potential use in preventing oxidative stress-related diseases .
Anticancer Activity
Hydrazones have been studied for their anticancer properties:
- Mechanism of Action : Research indicates that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins .
- Case Study : A derivative similar to 4-Methoxybenzaldehyde hydrazone showed promising results in inhibiting cell proliferation in various cancer cell lines with IC50 values ranging from 0.5 to 5 μM .
Structure-Activity Relationship (SAR)
The biological activity of hydrazones is closely linked to their chemical structure. Key features influencing activity include:
- Substituents on the Benzaldehyde Moiety : Electron-donating groups like methoxy enhance antimicrobial and antioxidant activities.
- Hydrazone Linkage : The stability and reactivity of the hydrazone bond can affect the compound's ability to interact with biological targets.
Table of Biological Activities
| Activity Type | Assay Method | Result (IC50) |
|---|---|---|
| Antimicrobial | MIC against S. aureus | 0.5 mg/mL |
| Antioxidant | DPPH Scavenging | 63.29 μg/mL |
| Anticancer | MTT Assay | 0.5 - 5 μM |
Q & A
Basic Research Questions
Q. How can the synthesis of this hydrazone derivative be optimized to achieve high yield and purity?
- Methodological Answer :
- Employ a two-step protocol: (1) Couple 4-methoxybenzaldehyde with a purine-based hydrazine precursor under acidic conditions (e.g., HCl/EtOH, reflux at 80°C for 6–8 hours). (2) Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Monitor reaction progress using TLC (Rf ~0.4 in 3:7 EtOAc/hexane) and confirm purity via HPLC (C18 column, methanol/water = 70:30, UV detection at 254 nm) .
- Optimize stoichiometry: A 1:1.2 molar ratio of aldehyde to hydrazine precursor minimizes side products like unreacted aldehyde or over-substituted derivatives .
Q. What analytical techniques are most effective for characterizing the hydrazone’s structure and purity?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm hydrazone bond formation (e.g., disappearance of aldehyde proton at ~10 ppm and emergence of hydrazone NH signal at ~8–9 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 412.15) .
- X-ray Crystallography : For solid-state structure elucidation, grow single crystals via slow evaporation in ethanol/dichloromethane (1:1). Compare bond lengths and angles with DFT-optimized structures .
Q. How does the electronic environment of the 4-methoxy group influence the hydrazone’s reactivity?
- Methodological Answer :
- Perform Hammett analysis by substituting the methoxy group with electron-withdrawing/donating groups (e.g., -NO, -Cl, -OCH). Measure reaction rates in nucleophilic addition assays (e.g., with hydroxylamine) to correlate substituent effects with reactivity .
- Use DFT calculations (B3LYP/6-31G*) to map electron density distribution across the hydrazone bond and adjacent aromatic ring .
Advanced Research Questions
Q. What mechanistic insights explain discrepancies in tautomeric stability under varying pH conditions?
- Methodological Answer :
- Conduct pH-dependent -NMR studies (pH 2–12) to monitor tautomeric shifts. For example, the hydrazone NH proton may deprotonate above pH 9, forming a conjugated base with altered resonance patterns .
- Compare experimental results with computational pKa predictions (e.g., using COSMO-RS solvation models) to identify dominant tautomers in biological vs. non-polar solvents .
Q. How can computational modeling predict the compound’s binding affinity for purinergic receptors?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) using the crystal structure of the human A adenosine receptor (PDB ID: 4EIY). Focus on key interactions: (1) Hydrogen bonding between the hydrazone NH and Thr88, (2) π-π stacking of the purine core with Phe168 .
- Validate predictions with SPR (surface plasmon resonance) assays to measure binding kinetics (K) .
Q. What experimental strategies resolve spectral contradictions in NOESY/ROESY data caused by dynamic conformational changes?
- Methodological Answer :
- Acquire variable-temperature NMR (VT-NMR) spectra (25–60°C) to slow conformational exchange and resolve overlapping signals. For example, allyl group rotation in the purine moiety may cause averaging of -NMR peaks at room temperature .
- Supplement with -HSQC experiments to track nitrogen chemical shifts sensitive to tautomerism .
Q. How does the compound’s stability in biological matrices impact pharmacokinetic studies?
- Methodological Answer :
- Incubate the hydrazone in simulated gastric fluid (SGF, pH 1.2) and plasma (37°C, 24 hours). Analyze degradation products via LC-MS/MS. For instance, hydrolysis of the hydrazone bond may release 4-methoxybenzaldehyde (detected at m/z 136.05) .
- Use accelerated stability testing (40°C/75% RH) to model shelf-life and identify degradation pathways (e.g., oxidation of the allyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
